molecular formula C10H13FN2 B2507426 [1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine CAS No. 2355919-10-5

[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine

Cat. No.: B2507426
CAS No.: 2355919-10-5
M. Wt: 180.226
InChI Key: WVVQDUBXKSZHFT-UHFFFAOYSA-N
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Description

[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C10H13FN2 It is characterized by the presence of a fluoropyridine ring attached to a cyclobutyl group, which is further linked to a methanamine moiety

Properties

IUPAC Name

[1-(6-fluoropyridin-2-yl)cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-4-1-3-8(13-9)10(7-12)5-2-6-10/h1,3-4H,2,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVQDUBXKSZHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine typically involves the following steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl group can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoropyridine Ring: The fluoropyridine ring is introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto the pyridine ring.

    Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the fluoropyridine ring to a more reduced state, potentially altering its electronic properties.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under conditions such as reflux or in the presence of catalysts.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Reduced fluoropyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Probes: It can be used as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.

Medicine:

    Pharmaceutical Research: The compound is explored for its potential therapeutic properties, including its role as a building block for drug development.

Industry:

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine ring can engage in hydrogen bonding or π-π interactions, while the methanamine group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of biological pathways or chemical processes.

Comparison with Similar Compounds

  • [1-(6-Chloropyridin-2-yl)cyclobutyl]methanamine
  • [1-(6-Bromopyridin-2-yl)cyclobutyl]methanamine
  • [1-(6-Methylpyridin-2-yl)cyclobutyl]methanamine

Comparison:

  • Fluorine Substitution: The presence of a fluorine atom in [1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine imparts unique electronic properties, making it more electronegative compared to its chloro, bromo, or methyl counterparts.
  • Reactivity: The fluorinated compound may exhibit different reactivity patterns in chemical reactions due to the strong electron-withdrawing effect of fluorine.
  • Biological Activity: The fluorine atom can influence the compound’s interaction with biological targets, potentially enhancing its binding affinity or selectivity.

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